molecular formula C11H10N2O3 B086842 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 25818-88-6

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No. B086842
CAS RN: 25818-88-6
M. Wt: 218.21 g/mol
InChI Key: AMEGJBZWDKOWDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid and its derivatives involves various chemical reactions, highlighting the versatility and reactivity of the quinazoline moiety. Techniques such as ultrasound-mediated synthesis have been used to efficiently produce new 4-oxoquinazolin-3(4H)-yl derivatives, demonstrating the compound's adaptability in synthetic chemistry [Dige et al., 2019].

Molecular Structure Analysis

The molecular structure of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid derivatives has been characterized by various spectral methods. For instance, studies have confirmed the structures of novel compounds through 1H NMR, 13C NMR, and LC-MS, highlighting the importance of spectral techniques in understanding the molecular intricacies of these compounds [Dige et al., 2019].

Scientific Research Applications

  • Antimicrobial Drug Development : Derivatives of 4-oxoquinoline-3-propanoic acids show promise in creating antimicrobial drugs due to their structural similarity to fluoroquinolone antibiotics (Zubkov et al., 2016).

  • Tyrosinase Inhibition : Synthesized derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides have been found to be potent tyrosinase inhibitors, which could have applications in treating hyperpigmentation and related skin conditions (Dige et al., 2019).

  • Metal Ion Complex Formation : The derivatives have been used to create metal ion complexes with potential applications in various fields including catalysis and materials science (Alias et al., 2013).

  • Analgesic and Anti-inflammatory Properties : Certain derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl propanoic acids have been studied for their analgesic and diuretic properties (Ukrainets et al., 2013).

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of new compounds with potential pharmaceutical applications, including antibacterial activity (Singh et al., 2010).

  • Antiviral Properties : Derivatives have been synthesized and evaluated for antiviral activity against various viruses, offering potential in antiviral drug development (Selvam et al., 2010).

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEGJBZWDKOWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349514
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

CAS RN

25818-88-6
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Zicane, Z Tetere, I Mierina, M Turks, I Ravina… - J. Chem. Pharm …, 2014 - alephfiles.rtu.lv
Quinazolinone-1, 3, 4-oxadiazole conjugates were obtained from the mixed hydrazides of (hetero) aromatic carboxylic acids and 3-[4-oxoquinazolin-3 (4H)-yl] propanoic acid. The latter …
Number of citations: 10 alephfiles.rtu.lv
X Liu, C Wang, S Li, L Qu, F Yin, D Lu… - Journal of Medicinal …, 2021 - ACS Publications
As a vital kinase in the glycolysis system, PKM2 is extensively expressed in colorectal cancer (CRC) to support the energy and biosynthetic needs. In this study, we designed a series of …
Number of citations: 10 pubs.acs.org

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